molecular formula C12H16OSi B1364423 ((4-Methoxyphenyl)ethynyl)trimethylsilane CAS No. 3989-14-8

((4-Methoxyphenyl)ethynyl)trimethylsilane

Cat. No.: B1364423
CAS No.: 3989-14-8
M. Wt: 204.34 g/mol
InChI Key: GODVAYLZXZQBFP-UHFFFAOYSA-N
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Description

((4-Methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C12H16OSi. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-methoxyphenyl group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

((4-Methoxyphenyl)ethynyl)trimethylsilane can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 4-iodoanisole reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((4-Methoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are common.

    Substitution: Fluoride ions, such as those from tetrabutylammonium fluoride, can effectively remove the trimethylsilyl group.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenylethene or 4-methoxyphenylethane.

    Substitution: Formation of 4-methoxyphenylethyne.

Scientific Research Applications

((4-Methoxyphenyl)ethynyl)trimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of ((4-Methoxyphenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trimethylsilyl groups. The ethynyl group acts as a reactive site for coupling reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • ((4-Methoxyphenyl)ethynyl)triisopropylsilane
  • ((4-Methoxyphenyl)ethynyl)dimethylphenylsilane
  • ((4-Methoxyphenyl)ethynyl)diphenylmethylsilane

Uniqueness

((4-Methoxyphenyl)ethynyl)trimethylsilane is unique due to its specific combination of a 4-methoxyphenyl group and a trimethylsilyl group. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations with high selectivity and efficiency sets it apart from similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODVAYLZXZQBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393054
Record name [(4-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3989-14-8
Record name 1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3989-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(4-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(4-Methoxyphenyl)ethynyl]trimethylsilane
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Synthesis routes and methods

Procedure details

p-Bromoanisole(3.74 g, 20 mmol), tetrakis(triphenylphosphine)palladium (1.16 g, 1 mmol) and CuI (0.381 g, 2 mmol) were placed in a 100 mL three neck round bottom flask, equipped with a pressure equalizing addition funnel and a reflux condenser which was connected to a vacuum line. The third neck of the flask was sealed with a rubber septum. The apparatus was purged with nitrogen three times. Pyridine, (30 mL) was added and the mixture was stirred until it became a single clear phase. Trimethylsilyl-acetylene (1.96 g, 20 mmol) and 20 mL of pyridine were placed in the addition funnel and the solution was added dropwise to the reaction mixture at 45° C. The reaction mixture was heated to 60° C. The progress of the reaction was monitored by TLC (silica gel with hexane/ethyl acetate). When the reaction was complete, it was extracted with ether. The organic solution was dried over anhydrous magnesium sulfate, filtered and the volatile solvents removed by evaporation under reduced pressure. The residue was purified by column chromatography (silica gel with hexane/ethyl acetate). In this way, 2.66g, 65% yield, was obtained. 1H NMR δ: 7.39(d, 2H, J=8.75 Hz), 6.80(d, 2H, J=8.75 Hz), 3.78(s, 3H), 0.23(s, 9H).
Quantity
3.74 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
1.16 g
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
0.381 g
Type
catalyst
Reaction Step Six
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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